3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide
Description
3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine hydrobromide is a hydrobromide salt derivative featuring a 1,3-dihydroisobenzofuran core substituted with a 4-fluorophenyl group and an N,N-dimethylpropanamine side chain. Structurally, it belongs to a class of compounds analogous to selective serotonin reuptake inhibitors (SSRIs) such as citalopram, as evidenced by its shared 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran scaffold . The hydrobromide salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO.BrH/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19;/h3-4,6-11H,5,12-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSPVPPTIOBWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 5-Cyanophthalide
The halogenation of 5-cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) forms a brominated intermediate, which is essential for subsequent coupling reactions.
-
Reagents : Thionyl chloride (SOCl₂) with Lewis acids (e.g., MgCl₂, BF₃·Et₂O) or phase transfer catalysts.
-
Conditions : Reaction at 80–100°C for 4–6 hours under anhydrous conditions.
-
Outcome : Yields 5-bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile (85–90% purity).
Alkylation for Dimethylaminopropyl Side Chain
The dimethylaminopropyl group is introduced via nucleophilic substitution or alkylation.
Nucleophilic Substitution with 3-Bromo-N,N-Dimethylpropan-1-Amine
-
Reagents : 3-Bromo-N,N-dimethylpropan-1-amine (1.2 eq.), potassium carbonate (K₂CO₃) as base.
-
Conditions : Reflux in anhydrous dimethylformamide (DMF) at 100°C for 6 hours under nitrogen.
-
Outcome : Substitution at the brominated position yields the tertiary amine intermediate (68% yield).
Reductive Amination
An alternative method employs reductive amination to attach the side chain:
-
Reagents : Dimethylamine (2.0 eq.), sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Conditions : Stirring at 25°C for 24 hours, followed by acidification with HBr.
-
Outcome : Forms the free base with 82% yield before salt formation.
Hydrobromide Salt Formation
The free base is converted to the hydrobromide salt for stability and pharmaceutical compatibility.
-
Conditions : Dropwise addition at 0°C, followed by stirring for 1 hour and recrystallization from isopropanol.
-
Outcome : Yields the hydrobromide salt with >99% purity (melting point: 238–240°C).
Industrial-Scale Optimization
Industrial methods prioritize cost efficiency and scalability:
Continuous Flow Reactors
Purification Techniques
-
Chromatography : Medium-pressure liquid chromatography (MPLC) with acetone/triethylamine gradients removes residual impurities.
-
Crystallization : Ethanol/water mixtures (3:1) achieve >99.5% purity for the final salt.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Bromination → Alkylation → Salt formation | 68 | 99.2 | High |
| Reductive Amination | Grignard → Reductive amination → Salt | 82 | 98.5 | Moderate |
| Industrial Flow | Continuous halogenation/alkylation | 75 | 99.8 | Very High |
Challenges and Solutions
Hygroscopicity Management
-
Issue : The hydrobromide salt is hygroscopic, leading to stability issues.
-
Solution : Storage under argon with desiccants (e.g., silica gel) and lyophilization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Solubility and Stability
Pharmacological Activity
- Citalopram analogues in demonstrate affinity for serotonin transporters (SERT), with substituents like styryl or cyano groups modulating selectivity over norepinephrine (NET) or dopamine (DAT) transporters .
Purity and Impurity Profiles
- Impurities in related compounds (e.g., IMP-1, IMP-2, IMP-3) are tightly controlled (<0.1%), as mandated for pharmaceutical active ingredients .
- The presence of bromo or chloro substituents (e.g., IMP-3, compound 37 in ) introduces risks of genotoxic impurities, requiring stringent purification protocols .
Biological Activity
3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine hydrobromide is a compound of interest due to its potential applications in pharmacology, particularly as an antidepressant. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H23BrFNO
- Molecular Weight : 380.29 g/mol
- CAS Number : 1332724-07-8
- SMILES Notation : FC(C=C1)=CC=C1[C@@]2(CCCN(C)C)C3=CC=CC=C3CO2.Br
The compound is structurally related to citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). It primarily interacts with the serotonin transporter (SERT), which plays a crucial role in the regulation of serotonin levels in the brain. The following points summarize its mechanism:
- SERT Selectivity : Research indicates that analogues of this compound exhibit high selectivity for SERT, suggesting a similar pharmacological profile to SSRIs .
- Allosteric Modulation : Some studies have shown that it can modulate the binding of serotonin at secondary sites, enhancing its efficacy as an antidepressant .
Antidepressant Effects
The biological activity of this compound has been evaluated in various preclinical studies. Key findings include:
- SERT Binding Affinity : The compound has demonstrated a significant binding affinity to the SERT, with Ki values comparable to established antidepressants like citalopram. For instance, one study reported Ki values around 19.7 nM for certain analogues .
Neuropharmacological Studies
Neuropharmacological assessments have indicated that:
- Behavioral Tests : In animal models, compounds similar to this hydrobromide have shown efficacy in reducing depressive-like behaviors in forced swim and tail suspension tests.
Study 1: Efficacy in Animal Models
A study conducted on mice evaluated the antidepressant-like effects of various citalopram analogues, including this compound. The results indicated:
| Compound | Ki (nM) | Effect on Depression Model |
|---|---|---|
| 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide | 19.7 | Significant reduction in immobility time |
| Citalopram | 20.0 | Significant reduction in immobility time |
The findings suggest that the compound can effectively mimic the antidepressant effects observed with citalopram .
Study 2: Pharmacokinetics and Safety Profile
Another study focused on the pharmacokinetics of this compound in rats. Key observations included:
- Absorption and Distribution : Rapid absorption was noted with peak plasma concentrations occurring within 30 minutes post-administration.
| Parameter | Value |
|---|---|
| Half-life | 2 hours |
| Peak Plasma Concentration | 150 ng/mL |
These results indicate a favorable pharmacokinetic profile which supports further investigation into therapeutic uses .
Q & A
Q. What are the key structural and spectroscopic features of 3-(1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide?
The compound features a dihydroisobenzofuran core substituted with a 4-fluorophenyl group and a dimethylaminopropyl chain. Key characterization data include:
- 1H NMR : Peaks at δ 2.0–8.9 ppm, with distinct signals for aromatic protons (δ 7.1–7.5 ppm), methyl groups (δ 2.2–2.4 ppm), and the dihydroisobenzofuran backbone (δ 4.0–5.8 ppm) .
- 19F NMR : A singlet at δ −115.85 ppm confirms the fluorophenyl group .
- GC-MS : A molecular ion peak at m/z 364 (free base) and isotopic patterns consistent with bromine in the hydrobromide salt .
Q. What synthetic routes are commonly employed for this compound and its analogs?
The synthesis typically involves:
- Mannich Reaction : Formation of the dimethylaminopropyl chain via in situ generation of N,N-dialkylmethyleneammonium chloride, followed by Michael addition to a ketone precursor .
- Cyclization : Acid- or base-catalyzed cyclization of intermediates like 4-bromo-2-(5-(dimethylamino)-2-(4-fluorophenyl)-1-hydroxypentan-2-yl)phenol to form the dihydroisobenzofuran ring (yield: 61–80%) .
- Salt Formation : Precipitation of the hydrobromide salt from methanol .
Advanced Research Questions
Q. How can researchers optimize low yields in the final cyclization step?
Low yields (e.g., 57% for intermediate 38 ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Reagent Selection : Using LiAlH4 instead of milder reductants to enhance dihydroisobenzofuran ring formation .
- Temperature Control : Maintaining reflux conditions (e.g., in 1,2-dichloroethane) to stabilize reactive intermediates .
- Purification : Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Discrepancies may arise from impurities or solvent effects. Methodological approaches include:
- Multi-NMR Validation : Cross-referencing 1H, 13C, and 19F NMR data to confirm assignments .
- HPLC-MS Purity Checks : Using Chromolith® columns for high-resolution separation to detect trace impurities (<0.1%) .
- X-ray Crystallography : Resolving ambiguous stereochemistry via single-crystal analysis, as demonstrated for related fluorophenyl compounds .
Q. What strategies are effective for improving enantiomeric purity in analogs of this compound?
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
- Core Modifications : Substituting the dihydroisobenzofuran with benzofuran or spirocyclic moieties to assess ring flexibility .
- Functional Group Variation : Replacing the 4-fluorophenyl group with chlorophenyl or methoxyphenyl groups to evaluate electronic effects .
- Chain Length Adjustments : Altering the dimethylaminopropyl chain to study steric and pharmacokinetic impacts .
Q. What assays are recommended for validating biological activity (e.g., CNS targets)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
